5-bromo-3-chloro-2-methyl-2H-indazole
Overview
Description
5-bromo-3-chloro-2-methyl-2H-indazole is a heterocyclic compound . It is part of the indazole family, which is a type of aromatic organic compound . Indazoles have been found to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Synthesis Analysis
The synthesis of 2H-indazoles, such as this compound, can be achieved through several methods. One efficient synthesis involves a one-pot three-component reaction of 2-chloro- and 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper (I) oxide nanoparticles .Molecular Structure Analysis
The molecular structure of this compound consists of a heterocyclic indazole ring substituted with bromine, chlorine, and a methyl group . The exact positions of these substituents can be determined through further analysis.Chemical Reactions Analysis
Indazoles, including this compound, can participate in various chemical reactions. For instance, they can undergo N2-alkylation with various primary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidates to afford the corresponding 2-alkyl-2H-indazoles .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 245.51 . Further physical and chemical properties would require additional information or experimental data.Scientific Research Applications
Therapeutic Potential and Biological Activities
5-Bromo-3-chloro-2-methyl-2H-indazole is part of the broader class of indazole derivatives, compounds known for their rich pharmacological importance. Research has shown that indazole derivatives possess a wide range of biological activities, making them a focal point for developing novel therapeutic agents. These derivatives have demonstrated promising anticancer and anti-inflammatory properties and have applications in treating disorders involving protein kinases and neurodegeneration. The mechanism of action defined for these compounds has paved the way for new molecules with significant biological and therapeutic properties (Denya, Malan, & Joubert, 2018).
The indazole scaffold is integral to the structure of various compounds with potential therapeutic value, indicating the significance of this compound in medical research. The interest in indazole derivatives extends across various areas of pharmaceutical development due to their effectiveness in addressing a multitude of health conditions.
Advancements in Synthetic Strategies
The synthesis of indazole derivatives, including this compound, has seen substantial advancements, particularly through transition-metal-catalyzed C–H activation/annulation processes. These methods have emerged as powerful tools for constructing functionalized indazole derivatives, enhancing their medicinal applicability, functional flexibility, and structural complexity. The categorization of synthetic protocols based on the metal salts used in reactions highlights the evolution of more efficient, eco-friendly, and versatile approaches in the synthesis of target indazoles. This progress underscores the compound's importance in the development of new drugs and therapeutic solutions (Shiri, Roosta, Dehaen, & Amani, 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It can be inferred from the general behavior of indazole derivatives that they interact with their targets (such as kinases) and modulate their activity . This modulation can result in changes in the cellular processes controlled by these targets .
Biochemical Pathways
Given the known targets of indazole derivatives, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume regulation .
Pharmacokinetics
The compound’s molecular weight of 24551 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
Based on the known targets of indazole derivatives, it can be inferred that the compound may have effects on cell cycle regulation and cell volume regulation .
Action Environment
The compound is known to be stable at 4°c , suggesting that temperature could be a factor influencing its stability.
Properties
IUPAC Name |
5-bromo-3-chloro-2-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-12-8(10)6-4-5(9)2-3-7(6)11-12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODGRUUGABBMNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243288-50-7 | |
Record name | 5-bromo-3-chloro-2-methyl-2H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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